molecular formula C17H20N4O2S B2678761 1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane CAS No. 1385623-30-2

1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane

Cat. No. B2678761
CAS RN: 1385623-30-2
M. Wt: 344.43
InChI Key: WYAYEKZIIMDLIC-UHFFFAOYSA-N
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Description

The compound “1-[(E)-2-Phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane” is a complex organic molecule that contains several functional groups including a phenyl group, a sulfonyl group, a pyrimidine ring, and a diazepane ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The diazepane ring, for example, is a seven-membered ring with two nitrogen atoms, which could potentially exist in various conformations .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the pyrimidine ring, and the diazepane ring. These groups could potentially undergo a variety of reactions, such as electrophilic aromatic substitution on the pyrimidine ring or nucleophilic substitution at the sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .

Scientific Research Applications

Synthesis and Characterization of Polymers

Research by Hajipour et al. (2009) focused on the synthesis and characterization of new optically active poly(azo-ester-imide)s through interfacial polycondensation, employing derivatives that share functional groups with the compound of interest. These polymers exhibit good inherent viscosities, optical activities, and thermal stabilities, indicating their potential application in materials requiring specific optical and thermal properties (Hajipour, Zahmatkesh, Roosta, & Ruoho, 2009).

Multicomponent Reaction Synthesis

Banfi et al. (2007) demonstrated a short, two-step approach to synthesize diazepane systems through a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, showcasing a synthetic route that could facilitate the development of new chemical entities for pharmaceutical applications (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Catalytic Synthesis of Heterocycles

Lee et al. (2014) described the efficient preparation of air-stable azomethine ylides via the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles. This process enables the catalytic multicomponent [5 + 2] cycloaddition reactions, leading to the formation of biologically active 1,4-diazepine compounds. Such reactions underline the importance of these compounds in synthesizing biologically relevant heterocycles (Lee, Han, Shin, & Yoo, 2014).

Synthesis of Bioactive Derivatives

Saingar, Kumar, and Joshi (2011) reported on the synthesis of biologically active 1H-1,4-diazepines containing a benzene sulfonyl piperazine moiety. These compounds were evaluated for antimicrobial, antifungal, and anthelmintic activity, highlighting their potential as bioactive molecules for therapeutic applications (Saingar, Kumar, & Joshi, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Given the interesting structure of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, properties, and potential applications in fields like medicine or materials science .

properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-pyrimidin-2-yl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,15-8-16-6-2-1-3-7-16)21-12-5-11-20(13-14-21)17-18-9-4-10-19-17/h1-4,6-10,15H,5,11-14H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAYEKZIIMDLIC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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